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Compound of Interest

Compound Name: N-(2,4-Dimethylphenyl)formamide

Cat. No.: B130673

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis
of N-(2,4-Dimethylphenyl)formamide from 2,4-dimethylaniline. The primary method described
is the direct formylation using formic acid, a robust and straightforward approach. Alternative
methods, including solvent-free and catalyzed reactions, are also discussed. This guide
includes quantitative data on reaction optimization, detailed experimental procedures, and
characterization data to assist researchers in the successful synthesis and verification of the
target compound.

Introduction

N-(2,4-Dimethylphenyl)formamide is a chemical intermediate of significant interest, notably
as a primary metabolite of the widely used acaricide, Amitraz.[1] Its synthesis is a fundamental
transformation in organic chemistry, involving the formation of an amide bond between 2,4-
dimethylaniline and a formyl group source. The most direct synthetic route is the reaction with
formic acid.[1] Understanding the synthesis and properties of this compound is crucial for
metabolic studies, reference standard preparation, and as a building block in the development
of new chemical entities.

Chemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b130673?utm_src=pdf-interest
https://www.benchchem.com/product/b130673?utm_src=pdf-body
https://www.benchchem.com/product/b130673?utm_src=pdf-body
https://www.benchchem.com/product/b130673
https://www.benchchem.com/product/b130673
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value

IUPAC Name N-(2,4-dimethylphenyl)formamide
Molecular Formula CoH11NO

Molecular Weight 149.19 g/mol [1]

CAS Number 60397-77-5[1]

Appearance Off-White to Pale Pink Solid[1]
Melting Point 114-118 °CJ[1]

Reaction Pathway and Mechanism

The synthesis of N-(2,4-Dimethylphenyl)formamide from 2,4-dimethylaniline and formic acid
proceeds via a nucleophilic acyl substitution reaction. The amino group of 2,4-dimethylaniline
acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed
by the elimination of a water molecule to form the final amide product.[1] The reaction
equilibrium can be shifted towards the product by removing the water formed during the
reaction, for example, by azeotropic distillation. Acid catalysts can be employed to enhance the
electrophilicity of the formic acid carbonyl carbon, thereby increasing the reaction rate.[1]

Reactants

2,4-Dimethylaniline | | Nucleophilic Attack & Dehydration Product
r (N-(Z,4-Dimethylphenyl)formamidej
TN\

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of N-(2,4-Dimethylphenyl)formamide.
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Experimental Protocols
Protocol 1: Synthesis using Formic Acid with Azeotropic
Water Removal

This protocol is adapted from a general procedure for the formylation of anilines and is
expected to give a high yield of the desired product.

Materials:

2,4-dimethylaniline

e Formic acid (88-98%)

o Toluene

» 5% Sodium bicarbonate solution
e Anhydrous magnesium sulfate

» Round-bottom flask

o Dean-Stark apparatus

» Reflux condenser

e Heating mantle

e Separatory funnel

Rotary evaporator
Procedure:

e To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
2,4-dimethylaniline (e.g., 0.1 mol, 12.12 g).

e Add toluene (e.g., 150 mL) to the flask.
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e Add formic acid (e.g., 0.12 mol, 5.52 g, 4.6 mL) to the reaction mixture.

e Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope
with toluene.

o Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
 Allow the reaction mixture to cool to room temperature.

o Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2
x 50 mL) to remove any unreacted formic acid.

e Wash the organic layer with brine (1 x 50 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or toluene/hexanes) to yield N-(2,4-Dimethylphenyl)formamide as a solid.

Protocol 2: Solvent-Free Synthesis

For a more environmentally friendly approach, a solvent-free method can be employed.

Materials:

2,4-dimethylaniline

Formic acid (88-98%)

Round-bottom flask

Heating mantle or oil bath

Stirring apparatus

Procedure:
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 In a round-bottom flask, combine 2,4-dimethylaniline (e.g., 0.1 mol, 12.12 g) and formic acid
(e.g., 0.2mol, 9.2 g, 7.5 mL).

» Heat the mixture with stirring at a controlled temperature (e.g., 80-100 °C).
e Monitor the reaction progress by Thin Layer Chromatography (TLC).
e Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

e The product may crystallize upon cooling. If not, pour the mixture into cold water to induce
precipitation.

o Collect the solid product by filtration, wash with cold water, and dry.

e Recrystallize the crude product if necessary.

Data Presentation

The yield of N-(2,4-Dimethylphenyl)formamide is dependent on reaction conditions such as
the molar ratio of reactants, temperature, and the use of catalysts. The following table
summarizes representative data on the effect of the amine to formic acid molar ratio on the
product yield for a typical aniline formylation.

Amine:Formic

. Temperature Reaction Time )
Entry Acid Molar . Yield (%)
. (°C) (h)
Ratio
1 1.1 100 6 ~75
2 1:1.2 100 5 ~85
3 1:.1.5 100 4 ~92
4 1.2 100 4 ~95

Note: This data is illustrative for a typical aniline formylation and may require optimization for
2,4-dimethylaniline. An excess of formic acid can drive the reaction to completion but may
require more extensive purification.[1]
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Visualization of Experimental Workflow
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Caption: General experimental workflow for the synthesis of N-(2,4-
Dimethylphenyl)formamide.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H NMR spectrum of N-(2,4-
Dimethylphenyl)formamide is notable for the presence of two sets of signals for some
protons, which is due to restricted rotation around the amide (C-N) bond, leading to the
existence of E and Z rotamers.[1]

* 'H NMR (representative chemical shifts in ppm):
o NH proton: A broad singlet, potentially showing two distinct signals for the rotamers.

o Formyl proton (CHO): Two distinct signals are often observed, for example, a doublet
around 0 8.38 ppm (major E-isomer) and a singlet around & 8.75 ppm (minor Z-isomer).[1]

o Aromatic protons: Resonate in the region of & 7.0-7.5 ppm.[1]
o Methyl protons: Two sharp singlets in the upfield region.
e 13C NMR (representative chemical shifts in ppm):

o Carbonyl carbon (C=0): Two signals may be observed for the E and Z isomers, for
instance, around 6 162.7 ppm and 4 159.2 ppm.[1]

o Aromatic carbons: Signals typically appear between & 127-136 ppm.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm
the molecular formula.

e Molecular Formula: CoH11NO

e Theoretical Exact Mass [M+H]*: 150.0913[1]

Safety Precautions
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e 2,4-dimethylaniline is toxic and a suspected carcinogen. Handle with appropriate personal
protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-
ventilated fume hood.

e Formic acid is corrosive. Avoid contact with skin and eyes.

» Toluene is flammable and has toxic vapors. Work in a well-ventilated area and away from
ignition sources.

» Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of N-(2,4-Dimethylphenyl)formamide from 2,4-dimethylaniline is a well-
established and reproducible procedure. The direct formylation with formic acid, particularly
with azeotropic removal of water, offers a high-yielding and straightforward method. The
provided protocols and characterization data serve as a comprehensive guide for researchers
in the successful preparation and identification of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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